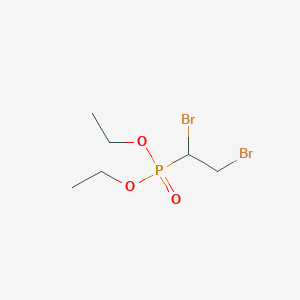
3,3'-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is an organic compound characterized by the presence of sulfur and aromatic rings. It is known for its unique chemical structure, which includes two benzene rings substituted with methyl groups and connected by a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) typically involves the reaction of 2,4,6-trimethylbenzene-1-thiol with sulfur or sulfur-containing reagents. One common method is the nucleophilic substitution reaction where the thiol group acts as a nucleophile, attacking a sulfur-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .
化学反应分析
Types of Reactions
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating infections or inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) involves its interaction with molecular targets through its thiol and aromatic groups. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzene-1-thiol: A simpler analog with a single thiol group.
Bithionol: Contains sulfur and aromatic rings but with different substituents and biological activities.
Uniqueness
3,3’-Sulfanediylbis(2,4,6-trimethylbenzene-1-thiol) is unique due to its dual thiol groups and the presence of multiple methyl groups on the aromatic rings.
属性
CAS 编号 |
63398-38-9 |
|---|---|
分子式 |
C18H22S3 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-3-(2,4,6-trimethyl-3-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C18H22S3/c1-9-7-11(3)17(13(5)15(9)19)21-18-12(4)8-10(2)16(20)14(18)6/h7-8,19-20H,1-6H3 |
InChI 键 |
LWYZQRGEIOLDKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1S)C)SC2=C(C=C(C(=C2C)S)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


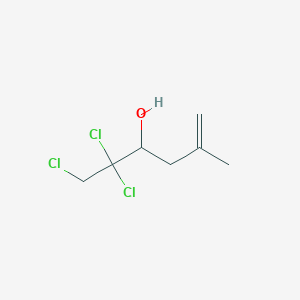

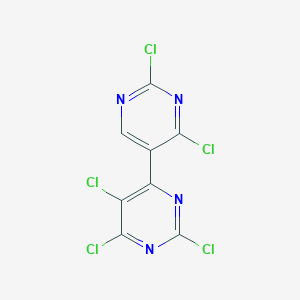
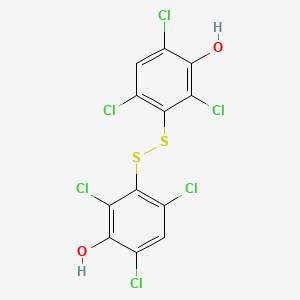
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
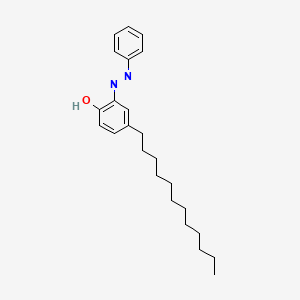
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
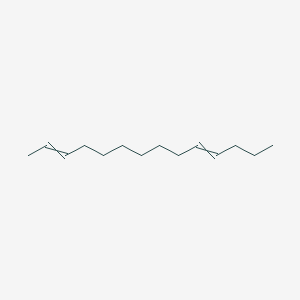
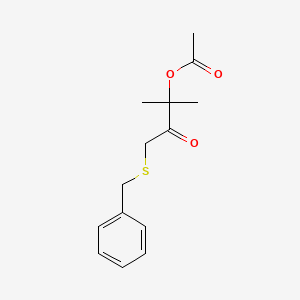
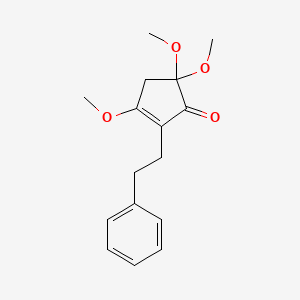
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
